molecular formula C₅₇H₁₀₉NO₁₀ B1146850 1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol CAS No. 843651-89-8

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol

Cat. No. B1146850
M. Wt: 968.48
InChI Key:
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Description

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol is a glycoglycerolipid isolated from marine algae, known for its potential inhibitory activity against human Myt1-kinase, although its efficacy as an inhibitor has been contested in subsequent studies (Göllner et al., 2009) (Rohe et al., 2015).

Synthesis Analysis

The first total synthesis of this compound was achieved through a multi-step strategy, starting from alpha-methylglucopyranoside, employing various protective group procedures and derivatization of partial molecule domains to develop lead structures for inhibitors of human Myt1-kinase (Göllner et al., 2009).

Molecular Structure Analysis

Studies have focused on the molecular structure through comparative analyses, highlighting the importance of the glycerol backbone and fatty acid chain orientations in determining the compound's physical and biological properties (Asgharian et al., 1989).

Chemical Reactions and Properties

Research into the chemical behavior and reactivity of this compound under different conditions is still emerging, with a focus on its potential as a kinase inhibitor and its interaction with other molecules in biochemical pathways.

Physical Properties Analysis

The polar headgroup's contribution to monolayer behavior of dipalmitoylglucosylglycerol has been examined, indicating strong headgroup/water interactions which result in a stabilization of the liquid-expanded states, and a greater tendency to form nonbilayer structures (Asgharian et al., 1989).

Chemical Properties Analysis

The synthesis and polymorphism studies of 1,2-dipalmitoyl-3-acyl-sn-glycerols have revealed various layered packing modes and polymorphic behavior, offering insights into the compound's chemical properties and interactions at the molecular level (Kodali et al., 1984).

Scientific Research Applications

  • Inhibitory Activity Against Human Myt1-kinase

    A study by Göllner et al. (2009) describes the first total synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, a glycoglycerolipid isolated from marine algae. This compound showed high inhibitory activity against human Myt1-kinase, an enzyme involved in cell cycle regulation, which could have potential as an anti-cancer target (Göllner et al., 2009).

  • Contradictory Findings on Myt1-kinase Inhibition

    However, a later study by Rohe et al. (2015) contested these findings. This research indicated that 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol is not an inhibitor of human Myt1 kinase, challenging previous assumptions about its inhibitory potential and the mechanism of action (Rohe et al., 2015).

  • Potential as Cancer Cell Growth Inhibitory Agents

    Another study identified 1,2-dipalmitoyl-3-glucosyl glycerol as one of the compounds from the roots of Peucedanum ledebourielloides that showed significant activity against various cancer cell lines. This suggests potential applications in cancer therapy (Zheng et al., 2010).

  • Surface Properties and Molecular Behavior

    Research on the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols, including 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol, has been conducted to understand their behavior in different molecular environments. These studies are crucial for applications in areas such as lipid bilayers and membrane studies (Fahey & Small, 1986).

  • Synthesis and Structural Analysis

    The synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols have been explored to understand their structural properties and potential applications in biochemistry and pharmaceuticals (Kodali et al., 1984).

properties

IUPAC Name

[(2R)-3-[(2S,5S)-6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59)/t49-,50?,54+,55?,56?,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGDOIXTUYSNI-LMRVJDJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC1[C@H](C(C([C@H](O1)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H109NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol

Citations

For This Compound
4
Citations
A Rohe, C Göllner, F Erdmann, W Sippl… - Journal of Enzyme …, 2015 - Taylor & Francis
Previously, a glycoglycerolipid isolated from marine algae was reported to be a potent and selective inhibitor of the human Myt1 kinase, an enzyme involved in cell cycle regulation with …
Number of citations: 4 www.tandfonline.com
A Rohe, C Göllner, K Wichapong, F Erdmann… - European Journal of …, 2013 - Elsevier
In the human cell cycle, the Myt1 kinase is a crucial regulator of the G2/M transition. Because this membrane-associated kinase is hard to obtain and assay, there is a distinct lack of data …
Number of citations: 12 www.sciencedirect.com
GC Heng - 2020 - search.proquest.com
Inflammation is a normal physiological response by the host body when it experiences pathogenic infection or tissue damage. In some cases, however, the inflammatory response …
Number of citations: 2 search.proquest.com
R Visconti, D Grieco - Endocrine-related cancer, 2017 - erc.bioscientifica.com
Tubulin-targeting drugs, like taxanes and vinca alkaloids, are among the most effective anticancer therapeutics used in the clinic today. Specifically, anti-microtubule cancer drugs (…
Number of citations: 48 erc.bioscientifica.com

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